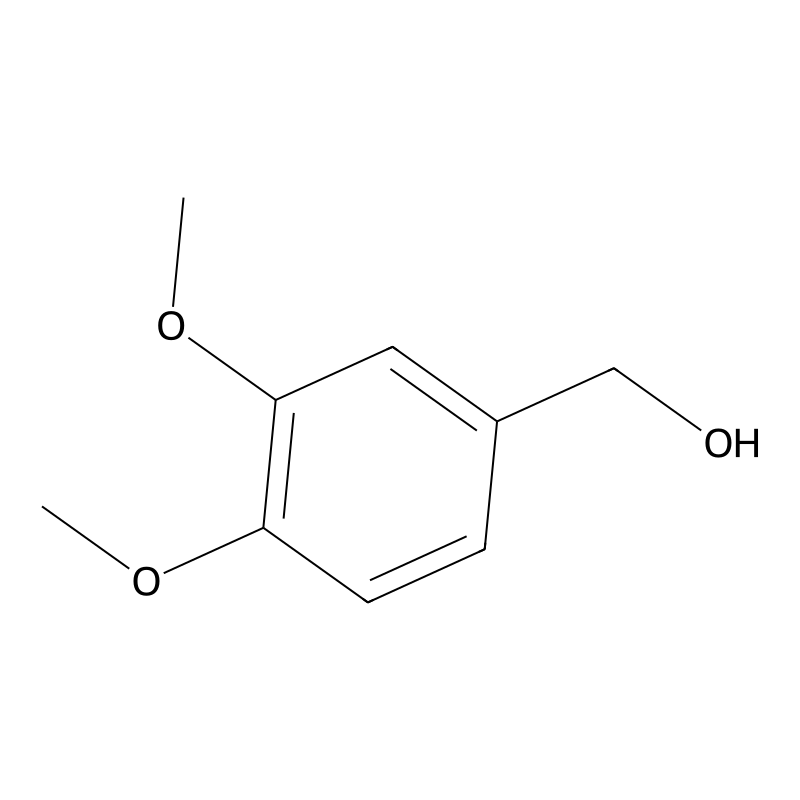

3,4-Dimethoxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile and Significance

Veratryl alcohol, also known as 3,4-dimethoxybenzyl alcohol, is an aromatic compound with the molecular formula C₉H₁₂O₃ and a molar mass of 168.19 g/mol [1] [2].

| Property | Specification |

|---|---|

| IUPAC Name | (3,4-Dimethoxyphenyl)methanol [1] |

| CAS RN | 93-03-8 [2] |

| Physical State | Colorless to light yellow clear liquid [2] |

| Boiling Point | 173 °C at 14 mmHg [2] |

| Specific Gravity | ~1.18 (at 20/20 °C) [2] |

| Purity (Commercial) | >98.0%(GC) [2] |

| Key Natural Source | Secondary metabolite of white-rot fungi (e.g., Phanerochaete chrysosporium) [1] [3] |

In nature, VA is primarily recognized as a secondary metabolite of white-rot fungi such as Phanerochaete chrysosporium [1] [3]. These fungi are among the few organisms capable of efficiently degrading lignin, and VA plays a crucial role in this process.

Biological Functions and Mechanisms

Veratryl alcohol's primary biological significance lies in its interaction with fungal enzymatic systems for lignin breakdown, and recent research has uncovered a potential new application as an anti-virulence agent.

Lignin Degradation and Lignin Peroxidase (LiP)

VA is a natural substrate and redox mediator for LiP [4] [5]. The generally accepted mechanism of LiP, involving VA, can be summarized as follows:

Diagram 1: The catalytic cycle of Lignin Peroxidase (LiP) with Veratryl Alcohol (VA) as a substrate. VA donates electrons to return the enzyme to its resting state, generating a highly reactive VA radical cation that can diffuse and break down complex lignin structures.

The VA radical cation (VA•+) is a highly reactive diffusable oxidant that can attack the complex and recalcitrant structure of lignin, initiating its depolymerization [5]. Beyond being a substrate, VA also stabilizes the LiP enzyme and promotes its ability to oxidize other compounds [4] [3].

Biosynthetic Pathway in Fungi

The biosynthetic pathway for VA in Phanerochaete chrysosporium has been clarified through pulse-labeling and isotope-trapping experiments [3]. The pathway proceeds as follows:

Diagram 2: The established biosynthetic pathway of Veratryl Alcohol in the white-rot fungus Phanerochaete chrysosporium, starting from the amino acid phenylalanine.

Novel Function: Quorum-Sensing Inhibition

A 2024 study revealed a new, promising role for VA as a quorum-sensing inhibitor (QSI) in the opportunistic pathogen Pseudomonas aeruginosa [6].

- Mechanism: VA likely targets the LasR protein, a key receptor in the primary Las QS system [6].

- Effects: At sub-inhibitory concentrations, VA suppresses the expression of QS-controlled genes, reducing production of virulence factors like elastase, pyocyanin, and rhamnolipid. It also inhibits biofilm formation and bacterial motility [6].

- Therapeutic Potential: This anti-virulence strategy can attenuate pathogenicity without killing the bacteria, potentially reducing selective pressure for antibiotic resistance. VA also increased the susceptibility of P. aeruginosa to conventional antibiotics like tobramycin [6].

Experimental Protocols and Applications

Induction and Assay of Ligninolytic Enzymes

VA is used to induce and enhance the production of lignin-modifying enzymes in fungal cultures.

- Protocol for LiP Production Enhancement: Supplement stationary corncob cultures of Phanerochaete chrysosporium with VA to a final concentration of 2 mM. This can increase LiP activity up to 6-fold [4].

- Assay of LiP Activity: VA serves as a standard substrate for assaying pure LiP activity. The enzyme's activity is measured by tracking the oxidation of VA to veratraldehyde, typically by monitoring the increase in absorbance at 310 nm [7].

Evaluation of Quorum-Sensing Inhibition

The following methodology outlines how VA's efficacy as a QSI was tested [6]:

- Determination of Minimum Inhibitory Concentration (MIC): Perform serial dilutions of VA in a 96-well plate containing bacterial broth. Inoculate with P. aeruginosa and incubate. The MIC is the lowest concentration that inhibits visible growth after 24 hours.

- Quantification of Virulence Factor Production:

- Elastase: Use the Elastin-Congo red assay. Culture supernatant is mixed with Congo red-elastin, incubated, and centrifuged. Elastase activity is proportional to the absorbance of the supernatant at 495 nm.

- Pyocyanin: Extract the blue-pigmented pyocyanin from bacterial supernatant with chloroform and then re-extract into acidic solution. Quantify by measuring absorbance at 520 nm.

- Molecular Docking: To investigate the interaction between VA and the QS receptor LasR, perform in silico docking using the crystal structure of LasR. This predicts the binding affinity and orientation of VA within the receptor's active site.

Potential Applications Summary

| Field | Potential Application | Mechanism/Rationale |

|---|---|---|

| Bioremediation & Biofuels | Lignocellulosic biomass pretreatment [8]. | Enhances fungal enzymatic machinery (LiP) to break down recalcitrant lignin [4]. |

| Antimicrobial Therapy | Anti-virulence agent against antibiotic-resistant P. aeruginosa [6]. | Inhibits quorum-sensing, reducing virulence factor production and pathogenicity without bacterial death [6]. |

| Biotechnology | Tool in enzymatic degradation studies [7] [5]. | Serves as a standard substrate and mediator for LiP activity assays and mechanistic studies [7] [5]. |

Key Research Considerations

For researchers exploring VA, several key aspects merit attention:

- Enzyme Kinetics: When studying LiP, detailed kinetic parameters (Km, kcat) for VA can be determined. Site-directed mutagenesis of residues like Glu250 in LiP has been shown to drastically affect turnover on VA, revealing important binding and catalytic determinants [5].

- Handling and Storage: Commercial VA should be stored in a cool, dark place, and it may be sensitive to air, recommending storage under inert gas [2].

- Future Directions: Research on VA as a QSI is in its early stages. Future work should focus on in vivo efficacy in mammalian models, toxicity profiling, and further elucidating its precise molecular interactions with LasR and other QS targets [6].

References

- 1. Veratrole alcohol [en.wikipedia.org]

- 2. Veratryl Alcohol 93-03-8 [tcichemicals.com]

- 3. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic ... [pmc.ncbi.nlm.nih.gov]

- 4. Veratryl Alcohol - an overview [sciencedirect.com]

- 5. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

- 6. Veratryl Alcohol Attenuates the Virulence and ... [mdpi.com]

- 7. Rapid method for preparation of pure veratryl alcohol ... [sciencedirect.com]

- 8. LIGNINASES: current status, production, optimization ... [link.springer.com]

veratryl alcohol as a fungal secondary metabolite

Biosynthesis and Metabolic Pathway

The biosynthesis of veratryl alcohol in the model white-rot fungus Phanerochaete chrysosporium has been clarified through pulse-labeling and isotope-trapping experiments. The pathway proceeds as follows [1]: Phenylalanine → Cinnamate → Benzoate and/or Benzaldehyde → Veratryl Alcohol

This pathway is part of a secondary metabolic system initiated after primary growth, and its activity is positively correlated with oxygen concentration [2] [3].

The following diagram illustrates the biosynthetic pathway and the primary roles of veratryl alcohol in Phanerochaete chrysosporium:

Mechanism of Action in Lignin Degradation

Veratryl alcohol is a natural substrate for Lignin Peroxidase (LiP) and plays a multi-faceted role in lignin degradation [4] [5]:

- Substrate and Redox Mediator: LiP oxidizes VA to its veratryl aldehyde cation radical (VA•+). This radical can diffuse and oxidize bulky lignin polymers that cannot enter the enzyme's active site, acting as a redox mediator [4].

- Enzyme Stabilizer: VA helps protect LiP from inactivation by hydrogen peroxide (H₂O₂) [1].

- Molecular Determinants of Binding: Computational and experimental studies on P. chrysosporium LiP (isoenzyme H8) have identified key residues for VA binding and catalysis. Glu168 and Glu250 are crucial for binding VA, with Glu250 also contributing to the enzyme's catalytic turnover [4].

Anti-infective Mechanism via Quorum Sensing Inhibition

Recent research has uncovered a promising anti-infective application for VA. It functions as a quorum sensing inhibitor (QSI) against the opportunistic pathogen Pseudomonas aeruginosa [6].

At sub-inhibitory concentrations, VA significantly suppresses the expression of QS genes (e.g., lasI, lasR, rhlI, rhlR) and reduces the production of multiple QS-controlled virulence factors, including:

- Elastase and Protease

- Pyocyanin (a blue pigment)

- Rhamnolipid

It also inhibits bacterial motility and biofilm formation [6]. Molecular docking and infection model analyses suggest that VA primarily targets the LasR protein of the las QS system. Furthermore, VA can increase the susceptibility of P. aeruginosa to conventional antibiotics like tobramycin [6].

The diagram below summarizes this anti-virulence mechanism:

Experimental Protocols and Applications

Protocol 1: Assessing Anti-Virulence Activity in P. aeruginosa [6]

This protocol outlines how to evaluate VA's efficacy as a quorum sensing inhibitor.

1. Minimum Inhibitory Concentration (MIC) Determination

- Method: Perform serial dilutions of VA in a clear 96-well plate containing LB broth.

- Inoculum: Dilute an overnight culture of P. aeruginosa to an OD₆₀₀ of ~0.2, then add 5 µL to each well.

- Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is the lowest concentration that inhibits visible growth.

2. Virulence Factor Quantification

- Elastase Activity: Use the Elastin-Congo red assay. Briefly, culture supernatants from VA-treated and control cultures are incubated with Elastin-Congo red substrate. The mixture is centrifuged, and the absorbance of the supernatant is measured at 495 nm.

- Pyocyanin Measurement: Extract pyocyanin from culture supernatants with chloroform and then re-extract into HCl. Measure the absorbance at 520 nm.

3. Gene Expression Analysis via lux Reporter System

- Strains: Use P. aeruginosa reporter strains where QS gene promoters (e.g., lasI, lasB) are fused to a promoterless luxCDABE operon.

- Procedure: Inoculate reporters into media with sub-inhibitory concentrations of VA in a black, clear-bottom 96-well plate.

- Measurement: Monitor both luminescence (gene expression) and OD₆₀₀ (growth) every 30 minutes for up to 24 hours using a microplate reader.

Protocol 2: Fungal Coculture for Enhanced Lignin Degradation [7]

VA can be used in media to enhance lignin degradation in fungal coculture systems, which is valuable for biofuel production.

1. Fungal Strains and Culture

- Strains: Phanerochaete chrysosporium and Irpex lacteus CD2.

- Medium: A liquid medium containing alkali lignin as the substrate, supplemented with VA at 0.57 mL/L [7].

2. Treatment and Analysis

- Inoculation: Inoculate spores of both fungi into the medium for coculture, with monocultures as controls.

- Conditions: Incubate at 28°C with shaking (180 rpm) for 21 days.

- Degradation Measurement: Sample periodically. Centrifuge, filter, and measure the absorbance of the supernatant at 280 nm. Calculate the lignin degradation rate by weight loss.

Quantitative Data on Efficacy and Use

The following tables consolidate key quantitative findings from research on veratryl alcohol.

Table 2: Efficacy of Veratryl Alcohol as a Quorum Sensing Inhibitor (in P. aeruginosa) [6]

| Parameter | Observation/Result | Experimental Context |

|---|---|---|

| Effect on Virulence Factors | Significant reduction in elastase, protease, pyocyanin, rhamnolipid. | Sub-inhibitory concentrations; dose-dependent. |

| Effect on Bacterial Behavior | Inhibition of motility (swimming, swarming) and biofilm formation. | Sub-inhibitory concentrations; dose-dependent. |

| Effect on Antibiotics | Increased susceptibility to tobramycin, kanamycin, and gentamicin. | Combination therapy. |

| In Vivo Pathogenicity | Attenuated pathogenicity in cabbage, D. melanogaster, and C. elegans. | Infection models. |

Table 3: Use in Lignin Degradation and Fungal Culture Systems

| Parameter | Value/Concentration | Context / Purpose | Source |

|---|---|---|---|

| Concentration in Culture Media | 0.57 mL/L | Standard component in lignin degradation medium for P. chrysosporium and I. lacteus [7]. | [7] |

| Lignin Degradation Rate | 26.4% | Achieved by fungal coculture (P. chrysosporium + I. lacteus), higher than monocultures. | [7] |

| Enzyme Adsorption Reduction | 61.0% | Reduction in nonproductive adsorption of cellulases on alkali lignin after fungal coculture treatment. | [7] |

Conclusion

Veratryl alcohol is a versatile fungal metabolite with a clearly defined biosynthetic pathway and a critical role in lignin biodegradation. While its function in enhancing ligninolytic enzyme activity is well-known, its recently discovered role as a quorum-sensing inhibitor opens new avenues for anti-infective drug development. The provided experimental protocols and quantitative data offer a foundation for further research into its biotechnological and pharmaceutical applications.

References

- 1. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic ... [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the secondary metabolite veratryl alcohol in ... [link.springer.com]

- 3. Biosynthesis of the secondary metabolite veratryl alcohol in ... [ui.adsabs.harvard.edu]

- 4. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

- 5. Veratryl alcohol | Mechanism | Concentration [selleckchem.com]

- 6. Veratryl Alcohol Attenuates the Virulence and ... [mdpi.com]

- 7. Synergistic Treatment of Alkali Lignin via Fungal Coculture ... [frontiersin.org]

veratryl alcohol and ligninolytic system

Biosynthesis and Molecular Functions

The biosynthesis of veratryl alcohol (VA) in the model white-rot fungus Phanerochaete chrysosporium follows a defined metabolic pathway from phenylalanine [1]. The diagram below illustrates this sequence.

Veratryl alcohol's primary function is within the Lignin Peroxidase (LiP) system. The diagram below outlines its complex roles in the LiP catalytic cycle.

Experimental Protocols and Key Data

Enzymatic Determination of Veratryl Alcohol

You can quantify veratryl alcohol concentrations using a method based on its enzymatic oxidation to veratraldehyde by lignin peroxidase (LiP) [2].

- Principle: LiP uses H₂O₂ to oxidize veratryl alcohol to veratraldehyde. The reaction can be monitored by measuring the formation of veratraldehyde.

- Procedure:

- Reaction Mixture: Combine the culture filtrate or sample containing veratryl alcohol with purified lignin peroxidase and a suitable buffer.

- Initiate Reaction: Start the reaction by adding H₂O₂.

- Measurement: Monitor the increase in absorbance at 310 nm, which corresponds to veratraldehyde formation. The concentration of veratryl alcohol is calculated using the molar extinction coefficient of veratraldehyde.

- Advantages: This method is rapid and sensitive, and it avoids the need for extensive sample preparation like extraction and HPLC separation [2].

Enhancing Ligninolytic Enzyme Production

Supplementing culture media with veratryl alcohol is an effective strategy to stimulate the production of ligninolytic enzymes in fungal cultures [3] [4].

- Protocol:

- Culture Setup: Grow Phanerochaete chrysosporium under semi-solid-state fermentation conditions, using an inert carrier like a nylon sponge or a lignocellulosic carrier like barley straw or corncob.

- Supplementation: Add filter-sterilized veratryl alcohol to the culture medium to a final concentration of 2 mM.

- Harvest and Assay: Monitor enzyme activities in the culture filtrate over time.

- Outcome: This supplementation can increase LiP activity by up to 5-fold and also helps maintain MnP activity levels [3] [4].

The table below summarizes key quantitative data on the effects of veratryl alcohol on the ligninolytic system.

| Aspect | Experimental Context | Effect of Veratryl Alcohol | Citation |

|---|---|---|---|

| LiP Activity Stimulation | Supplementation in semi-solid culture | Increased up to 5-fold | [3] [4] |

| 14C-Lignin Mineralization | Liquid cultures | Increased mineralization rate | [5] |

| Protection from H₂O₂ | In vitro with excess H₂O₂ | Shifts enzyme from inactive Compound III back to native state | [5] |

| Critical Residue for Binding | Site-directed mutagenesis of LiP | Residues Glu168 and Glu250 are crucial for VA binding | [6] |

Current Research and Future Perspectives

Research on veratryl alcohol continues to evolve, with a strong emphasis on biotechnological applications. Key areas of focus include:

- Enzyme Engineering: Detailed understanding of the LiP-VA interaction at the molecular level, such as the role of specific residues like Glu250, is enabling the rational design of engineered peroxidases with enhanced catalytic properties for industrial applications [6].

- Waste Valorization: Veratryl alcohol-enhanced ligninolytic systems are central to optimizing the enzymatic degradation of lignin-rich agricultural and industrial by-products (e.g., kraft lignin, oat straw, birch sawdust). This supports the development of a circular bioeconomy by converting waste into valuable chemicals and biofuels [7].

- Environmental Remediation: These systems show promise for degrading recalcitrant environmental pollutants. For instance, the lignin peroxidase system, stimulated by veratryl alcohol, has been investigated for the degradation of graphene nanoribbons, presenting a potential solution for mitigating nanomaterial pollution [4].

References

- 1. Biosynthetic Pathway for Veratryl in the Alcohol Fungus... Ligninolytic [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic determination of veratryl alcohol [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of veratryl and manganese (IV) oxide on alcohol ... ligninolytic [cris.vtt.fi]

- 4. Veratryl Alcohol - an overview [sciencedirect.com]

- 5. The Roles of veratryl alcohol and oxalate in fungal lignin ... [sciencedirect.com]

- 6. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation of Enzyme Lignin Degradation Using ... [mdpi.com]

how is veratryl alcohol produced by fungi

Biosynthetic Pathway

The production of veratryl alcohol (VA) in Phanerochaete chrysosporium proceeds through a defined metabolic pathway originating from the amino acid phenylalanine [1] [2]. The following diagram illustrates the sequence of this biosynthesis:

This pathway was elucidated through pulse-labeling and isotope-trapping experiments [1]. Key evidence includes:

- In pulse-labeling studies, radiocarbon from

14C-labeled phenylalanineappeared sequentially in cinnamate, then benzoate and benzaldehyde, and finally in veratryl alcohol [1]. - Phenylalanine, cinnamic acid, benzoic acid, and benzaldehyde all served as efficient precursors for veratryl alcohol in vivo [1].

- In isotope-trapping experiments, adding unlabeled benzoate or benzaldehyde effectively captured and diluted the radiolabel derived from

14C-phenylalanine, confirming they are intermediates in the pathway [1].

Key Experimental Protocols

Researchers used specific methodologies to trace the veratryl alcohol biosynthetic pathway.

Pulse-Labeling Experiment Workflow

The following diagram outlines the workflow of a pulse-labeling experiment to track the incorporation of a radioactive precursor into veratryl alcohol and its intermediates:

Isotope-Trapping Experiment Methodology

This method determines whether a suspected intermediate is part of a pathway [1].

- Feed Labeled Precursor: A fungal culture is fed a putative radioactive precursor, such as

14C-phenylalanine. - Add Putative Unlabeled Intermediate: A large excess of the unlabeled putative intermediate (e.g., benzoic acid or benzaldehyde) is added simultaneously or shortly after the pulse.

- Quantify Label in End Product: The amount of radioactivity incorporated into the final product, veratryl alcohol, is measured.

- Interpret Results: If the unlabeled compound effectively "traps" the radioactivity and prevents it from flowing into veratryl alcohol, it confirms the compound is a direct intermediate on the pathway. The unlabeled compound dilutes the radioactive pool, reducing the specific radioactivity of the final product [1].

Regulatory and Functional Data

Veratryl alcohol production and its effects are influenced by nutritional factors and involve multiple functional roles.

Regulation by Manganese

Manganese (Mn) concentration in the growth medium is a key regulatory factor for veratryl alcohol synthesis [3].

| Fungus | Regulatory Type | Veratryl Alcohol Level (Low Mn) | Veratryl Alcohol Level (High Mn) | Parallel Effect on LiP |

|---|---|---|---|---|

| Bjerkandera sp. BOS55 | Nitrogen-deregulated | Up to 0.75 mM | Dramatically decreased | LiP titers parallel VA levels |

| P. chrysosporium | Nitrogen-regulated | Up to 2.5 mM | Dramatically decreased | LiP titers parallel VA levels |

Supplementing Mn-sufficient media with exogenous veratryl alcohol restores high LiP titers, indicating that Mn regulates LiP expression indirectly through its suppression of veratryl alcohol production [3].

Physiological Roles of Veratryl Alcohol

Veratryl alcohol is not merely a secondary metabolite but has multiple functional roles in fungal physiology, particularly in ligninolysis.

| Function | Mechanism | Key Evidence |

|---|---|---|

| Enzyme Stabilizer | Protects LiP from inactivation by H₂O₂ [4]. | VA prevents the formation of inactive LiP compound III and rescues the enzyme from H₂O₂-driven inactivation [4]. |

| Redox Mediator | Acts as a redox mediator between LiP and bulky substrates [4]. | VA cation radical can diffuse and oxidize other substrates (e.g., lignin, pollutants) that cannot directly access the enzyme's active site [4]. |

| Catalytic Cycle Contributor | Ensures efficient completion of the LiP catalytic cycle [4]. | VA effectively reduces LiP Compound II back to its native state, enabling full enzyme turnover, unlike some other substrates [4]. |

| Laccase Inducer/Stimulator | Increases the production and activity of laccase in various fungi [5] [6] [7]. | Culturing fungi like Botryosphaeria sp. or P. chrysosporium with VA significantly increased laccase activity [5] [6]. |

| Morphogenetic Signal | Stimulates fruiting body formation in basidiomycetes [7]. | Adding VA to cultures of Pleurotus ostreatus induced basidiocarp (fruiting body) formation, suggesting a role in fungal development [7]. |

Conclusion

- Veratryl alcohol is biosynthesized by fungi via the phenylalanine → cinnamate → benzoate/benzaldehyde → veratryl alcohol pathway.

- Its production is strongly regulated, particularly being enhanced under manganese-deficient conditions.

- It serves multiple crucial functions, primarily in lignin degradation, acting as a redox mediator, enzyme protector, and catalytic effector for lignin peroxidase, while also influencing the production of other enzymes like laccase.

References

- 1. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic ... [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic ... [consensus.app]

- 3. Manganese Regulation of Veratryl Alcohol in White Rot ... [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of veratryl alcohol and oxalate in fungal lignin ... [sciencedirect.com]

- 5. A new role for veratryl : regulation of synthesis of... alcohol [link.springer.com]

- 6. Veratryl Alcohol - an overview [sciencedirect.com]

- 7. Veratryl alcohol stimulates fruiting body formation in the ... [sciencedirect.com]

veratryl alcohol physiological role in white rot fungi

Core Physiological Roles of Veratryl Alcohol

White-rot fungi produce veratryl alcohol (3,4-dimethoxybenzyl alcohol) as a secondary metabolite alongside ligninolytic enzymes like lignin peroxidase (LiP) [1] [2]. Its key functions are summarized below:

| Role | Mechanism & Significance |

|---|---|

| Redox Mediator | Veratryl alcohol is oxidized by LiP to form a veratryl alcohol cation radical (VA•+). This radical can diffuse and oxidize bulky lignin structures or other substrates that cannot directly access the enzyme's active site [2] [3]. |

| Enzyme Protection | Veratryl alcohol protects LiP from inactivation by hydrogen peroxide (H₂O₂). It can convert LiP from an inactive state (Compound III) back to its native, active form, ensuring the enzyme's longevity and functionality [3]. |

| Catalytic Cycle Completion | Veratryl alcohol efficiently reduces the LiP intermediate Compound II back to its native state. Some substrates cannot perform this reduction, and veratryl alcohol ensures the enzyme completes its catalytic cycle and is ready for another round of reaction [3]. |

| Regulation of Metabolite Production | In some fungi like Bjerkandera sp., the production of veratryl alcohol and chlorinated anisyl metabolites is independently regulated. The chlorinated analogues can serve as even better substrates for other enzymes like aryl alcohol oxidases, creating an extracellular H₂O₂ production system [4]. |

The following diagram illustrates the relationship between these roles in the lignin peroxidase system:

Veratryl alcohol roles in the LiP catalytic cycle

Biosynthetic Pathway

The pathway for the de novo biosynthesis of veratryl alcohol from glucose in the fungus Phanerochaete chrysosporium has been clarified through pulse-labeling and isotope-trapping experiments [5]. The pathway proceeds as follows:

The veratryl alcohol biosynthetic pathway

Experimental Insights & Key Data

The understanding of veratryl alcohol's function is supported by various experimental approaches. The following table summarizes key quantitative findings and the experimental rationale behind them:

| Experimental Approach / Observation | Key Findings & Quantitative Data | Experimental Rationale & Significance |

|---|---|---|

| Enzyme Kinetics (Steady State & Pre-steady State) | VA reduces LiP Compound II effectively (hyperbolic dependence); Anisyl alcohol (AA) shows little to no reactivity with Compound II [3]. | Differentiates VA's role as a substrate for Compound II from poor substrates like AA; explains how VA enables full enzyme turnover. |

| Stimulation of Substrate Oxidation | Addition of VA stimulates LiP-catalyzed oxidation of anisyl alcohol and 4-methoxymandelic acid, especially at high H₂O₂:LiP ratios (>100:1) [3]. | Demonstrates VA's protective role under conditions of H₂O2 excess that would otherwise inactivate LiP. |

| Fungal Co-production of Metabolites | Bjerkandera sp. produces VA, anisyl, 3-chloroanisyl, and 3,5-dichloroanisyl alcohol. Chlorinated analogues are better substrates for aryl alcohol oxidase than VA [4]. | Shows metabolite production can be regulated by growth conditions and highlights a role in generating H₂O2 for peroxidase function. |

| Pulse-labeling & Isotope Trapping | Radiocarbon from L-phenylalanine peaks sequentially in: Cinnamate → Benzoate/Benzaldehyde → Veratryl Alcohol [5]. | Elucidates the definitive biosynthetic pathway within the fungus. |

Research Perspectives and Debates

The exact role of veratryl alcohol has been a subject of scientific debate, which has driven more detailed research [2] [3].

- The Mediator Hypothesis: Early research proposed that the veratryl alcohol cation radical acts as a diffusible oxidant for lignin polymer [3]. A key criticism is that the cation radical's short lifetime might prevent effective diffusion [2].

- The Protector Hypothesis: An alternative view suggested VA primarily protects LiP from H₂O2 inactivation [3]. Evidence shows VA can rescue LiP from inactive states and enhance its stability [3].

- The Compound II Reducer Hypothesis: Research demonstrated that VA efficiently reduces Compound II, while other substrates cannot. This ensures the enzymatic cycle completes, which can appear as mediation or protection [3].

These roles are not mutually exclusive. The current consensus is that veratryl alcohol likely fulfills all three functions, with its primary role being context-dependent.

Suggested Experimental Protocols

To investigate veratryl alcohol in a research setting, you can adapt the following foundational methods from the literature.

1. Protocol for Tracking Veratryl Alcohol Biosynthesis This protocol is based on pulse-labeling experiments [5].

- Objective: To elucidate the biosynthetic pathway of veratryl alcohol.

- Key Steps:

- Fungal Cultivation: Grow Phanerochaete chrysosporium in a nitrogen-limited liquid medium under ligninolytic conditions.

- Pulse-Labeling: Introduce a radiolabeled precursor to the culture. Common precursors include L-[U-¹⁴C]phenylalanine, [U-¹⁴C]cinnamic acid, or [U-¹⁴C]benzoic acid.

- Sampling and Extraction: Collect culture samples at regular intervals post-pulse. Extract metabolites using an organic solvent.

- Analysis (TLC/HPLC): Separate the extracted metabolites using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Detection and Quantification: Detect radiolabeled compounds using a radioactivity detector. Monitor the sequential appearance and peak of radioactivity in the proposed pathway intermediates (phenylalanine → cinnamate → benzoate/benzaldehyde → veratryl alcohol).

2. Protocol for Veratryl Alcohol Oxidation and Mediation Assays This protocol is based on enzyme kinetics studies [3].

- Objective: To study the oxidation of veratryl alcohol by lignin peroxidase and its potential role as a mediator.

- Key Steps:

- Enzyme Purification: Purify lignin peroxidase isozymes from the culture filtrate of the fungus.

- Reaction Setup: Prepare a standard reaction mixture containing LiP, a substrate (e.g., veratryl alcohol, anisyl alcohol), and a buffer.

- Reaction Initiation and Monitoring: Start the reaction by adding H₂O₂. Monitor the formation of the oxidation product using a spectrophotometer.

- Kinetic Analysis: For mediation assays, include a poor substrate (like anisyl alcohol) with and without veratryl alcohol. Observe if the presence of VA increases the oxidation rate of the poor substrate. Use pre-steady-state kinetics to measure the rate constants for the reaction of VA with LiP Compound I and Compound II.

References

- 1. Veratrole alcohol - Wikipedia [en.wikipedia.org]

- 2. The roles of veratryl and oxalate in alcohol lignin degradation fungal [pure.psu.edu]

- 3. The Roles of veratryl alcohol and oxalate in fungal lignin ... [sciencedirect.com]

- 4. of Chlorinated Aryl Physiological Biosynthesized De... Role Alcohols [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic ... [pubmed.ncbi.nlm.nih.gov]

veratryl alcohol relation to lignin model compounds

Veratryl Alcohol in Lignin Peroxidase Catalysis

Lignin Peroxidase (LiP) is one of the key enzymes in fungal lignin degradation, and Veratryl Alcohol is its archetypal substrate.

- The Catalytic Cycle: The generally accepted catalytic cycle of LiP involves veratryl alcohol in a series of redox reactions [1].

- The Mediator Role: Beyond being a simple substrate, veratryl alcohol's most significant function is its role as a redox mediator [2]. Once oxidized by LiP to its cation radical (VA•+), this highly reactive species can diffuse away from the enzyme's active site and oxidize other lignin model compounds, including polymeric structures, that are too large to fit into the enzyme itself [2].

- Molecular Binding and Key Residues: The binding and oxidation of VA occur at a specific surface site on LiP featuring a catalytic tryptophan residue (Trp171). Computational and experimental site-directed mutagenesis studies have identified several residues critical for binding and stabilizing VA and its radical. The table below summarizes the key residues and their roles [1] [3].

| Protein Residue | Role in Veratryl Alcohol Binding and Oxidation |

|---|---|

| Glu250 | Crucial for binding VA and contributing to enzyme turnover; forms a hydrogen bond with Trp171, influencing the radical state [1]. |

| Glu168 | Crucial for the binding of VA [1]. |

| Glu146 | Plays a central role in the binding of veratryl alcohol; mutation decreases kinetic efficiency ((k_{cat}/K_m)) [3]. |

| Asp165 | Involved in the main interactions within the VA binding site [1]. |

| Asp264 | Located in the Trp171 environment and involved in substrate interaction [1]. |

| Phe267 | Part of the VA binding site; its mutation affects substrate interaction [1]. |

The following diagram illustrates the electron transfer pathway from veratryl alcohol to lignin peroxidase, leading to the formation of the veratryl alcohol cation radical.

Biosynthesis and Physiological Role

Veratryl alcohol is not just a degradation product but is actively synthesized by Phanerochaete chrysosporium via a pathway that starts with phenylalanine and proceeds through 3,4-dimethoxycinnamyl alcohol and veratrylglycerol [4]. This biosynthesis is a secondary metabolic process, induced after primary growth and is suppressed by culture agitation and high nitrogen or glutamate levels [4]. The synthesis of VA is positively correlated with oxygen concentration, mirroring the conditions required for the ligninolytic system to function, suggesting it is an integral part of the fungal machinery for breaking down lignin [4].

Experimental Protocols and Biomimetic Systems

Veratryl alcohol is widely used in laboratory settings to study lignin degradation and to develop industrial biocatalysts.

Studying LiP Activity with VA

A standard experimental setup involves measuring LiP activity by monitoring the oxidation of veratryl alcohol to veratraldehyde. A typical protocol is as follows [5]:

- Reaction Mixture: Combine lignin peroxidase (LiP isozyme H2 or H8), veratryl alcohol, and ( H_2O_2 ) in a suitable buffer (e.g., sodium tartrate buffer at pH 3.0).

- Observation: The formation of veratraldehyde is tracked by observing the increase in absorbance at 310 nm.

- Phenomenon: Under specific conditions (e.g., high ( H_2O_2 ) concentration), the veratryl alcohol cation radical (VA•+) can react with ( H_2O_2 ), leading to the production of molecular oxygen (( O_2 )), which can be measured with an oxygen electrode [5].

Biomimetic Catalysts for VA Oxidation

To develop more robust and industrial-applicable systems, synthetic catalysts that mimic ligninolytic enzymes have been developed. For instance, manganese(III) complexes with Schiff base ligands can catalyze the oxidation of veratryl alcohol using inexpensive oxidants like hydrogen peroxide or even dioxygen [6]. These biomimetics achieve catalytic cycles similar to those of natural enzymes, offering a promising path for environmentally friendly bleaching processes in the pulp and paper industry [6].

More recently, heterogeneous catalysts have shown high efficiency and selectivity. The table below summarizes key performance data from a study on titanium-containing mesoporous catalysts [7].

| Catalyst | Oxidant | Conversion | Selectivity to Veratraldehyde |

|---|---|---|---|

| TiMCM-48 | TBHP | > 70% | 99% |

| TiSBA-1 | TBHP | Very High | Veratraldehyde and Veratric Acid |

Key Insights for Researchers

- VA as a System Stimulant: Adding veratryl alcohol to fungal cultures can stimulate the entire ligninolytic system, leading to higher production of LiP and manganese peroxidase (MnP) [8]. This can be a valuable strategy for maximizing enzyme yields in fermentation processes.

- Focus on Key Residues for Protein Engineering: When engineering LiP for enhanced activity or altered substrate specificity, residues like Glu250, Glu168, and Glu146 are high-priority targets for site-directed mutagenesis based on their proven critical roles [1] [3].

- Choice of Model Compounds Matters: The behavior of lignin model compounds during oxidation can differ significantly based on their structure. For example, the presence of phenolic moieties can lead to different oxidation products (like enol ethers) compared to non-phenolic models like veratryl alcohol [9]. Using a variety of models is essential for a complete picture.

References

- 1. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

- 2. VERATRYL ALCOHOL AS A MEDIATOR IN LIGNIN MODEL ... [chem.ubc.ca]

- 3. Identification of the veratryl alcohol binding site in lignin ... [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the secondary metabolite veratryl in alcohol ... relation [link.springer.com]

- 5. Veratryl alcohol-dependent production of molecular ... [sciencedirect.com]

- 6. Biomimetic Catalysts for Oxidation of Veratryl Alcohol, a ... [mdpi.com]

- 7. Selective oxidation of lignin non-phenolic monomer- model ... veratryl [colab.ws]

- 8. Effect of veratryl and manganese (IV) oxide on ligninolytic... alcohol [cris.vtt.fi]

- 9. Oxidation of lignin and lignin β-O-4 model compounds via ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Veratryl Alcohol Assay for Lignin Peroxidase Activity Quantification

Introduction to Lignin Peroxidase and the Veratryl Alcohol Assay

Lignin peroxidase (LiP) is a key heme peroxidase enzyme produced by white-rot fungi such as Phanerochaete chrysosporium that plays an essential role in the degradation of lignin, the complex aromatic polymer that provides structural support in plant cell walls. As one of the most important ligninolytic enzymes, LiP has gained significant interest for applications in lignocellulose biorefining, biofuel production, and environmental bioremediation. The accurate quantification of LiP activity is crucial for characterizing enzyme production, optimizing fermentation conditions, and evaluating enzyme performance in various applications. The veratryl alcohol assay has emerged as the most widely accepted method for determining LiP activity based on the enzyme's ability to oxidize veratryl alcohol (VA) to veratraldehyde (VAL).

The catalytic cycle of LiP begins with the native ferric enzyme reacting with hydrogen peroxide to form the highly reactive intermediate Compound I, which contains an oxo-ferryl species and a porphyrin cation radical. Compound I oxidizes veratryl alcohol by one electron to form Compound II and the veratryl alcohol radical cation (VA•+). Compound II then oxidizes a second veratryl alcohol molecule, returning the enzyme to its resting state. What makes LiP particularly remarkable is its dual oxidation mechanism – while typical peroxidases oxidize substrates only within the heme cavity, LiP can also oxidize substrates via a surface-exposed tryptophan residue (Trp171) through a long-range electron transfer mechanism [1]. This unique capability allows LiP to handle bulky substrates like lignin that cannot access the heme cavity.

Table 1: Key Features of Lignin Peroxidase (LiP)

| Property | Description |

|---|---|

| EC Number | EC 1.11.1.14 |

| Source Organism | Phanerochaete chrysosporium (and other white-rot fungi) |

| Natural Function | Lignin degradation in carbon cycling ecosystems |

| Catalytic Mechanism | Heme-containing peroxidase with Compound I and II intermediates |

| Unique Structural Feature | Surface Trp171 for long-range electron transfer |

| Biotechnological Applications | Lignocellulose valorization, biofuel production, bioremediation |

Veratryl Alcohol Assay Protocol

Principle and Reagents

The veratryl alcohol assay measures LiP activity through the spectrophotometric detection of veratraldehyde production at 310 nm. This oxidation reaction is dependent on hydrogen peroxide, which serves as the essential cosubstrate for the enzymatic reaction. The assay specifically detects the unique oxidizing capability of LiP, as veratryl alcohol serves as a specific substrate for this enzyme among the ligninolytic peroxidase family.

Reagent Preparation:

- Sodium Tartrate Buffer (100 mM, pH 3.0): Dissolve 2.3 g of sodium tartrate in 150 mL of distilled water. Adjust to pH 3.0 with concentrated sulfuric acid, then bring to a final volume of 200 mL. Stable for up to 3 months when stored at 4°C.

- Veratryl Alcohol Solution (20 mM): Dilute 30.4 μL of pure veratryl alcohol (density 1.17 g/mL, molecular weight 154.16 g/mol) to 10 mL with sodium tartrate buffer. Prepare fresh daily.

- Hydrogen Peroxide Solution (4 mM): Dilute 4.5 μL of 30% H₂O₂ (approximately 9.8 M) to 10 mL with sodium tartrate buffer. Prepare immediately before use.

- Enzyme Sample: Dilute the enzyme sample appropriately in cold sodium tartrate buffer to maintain linearity during measurements. Keep on ice until use.

Critical Note: The purity of veratryl alcohol is essential for assay accuracy and reproducibility. Impurities in commercial veratryl alcohol preparations can interfere with the assay, requiring purification before use in some cases [2]. Additionally, the preparation of highly pure veratryl alcohol requires specialized methods to eliminate contaminants that may affect absorbance readings.

Spectrophotometric Measurement Procedure

The assay procedure follows a standardized kinetic measurement approach to ensure accurate determination of enzyme activity. The following protocol is adapted from established methods with optimization based on critical studies of the assay parameters [3].

Step-by-Step Procedure:

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to 310 nm and the temperature control to 25°C (or the desired assay temperature).

Reference Cuvette Preparation: In a 1 mL spectrophotometer cuvette, add:

- 800 μL sodium tartrate buffer (100 mM, pH 3.0)

- 100 μL veratryl alcohol solution (20 mM)

- 100 μL distilled water (instead of enzyme)

Sample Cuvette Preparation: In a separate 1 mL cuvette, add:

- 800 μL sodium tartrate buffer (100 mM, pH 3.0)

- 100 μL veratryl alcohol solution (20 mM)

Reaction Initiation: To the sample cuvette, add in rapid succession:

- 50 μL appropriately diluted enzyme solution

- 50 μL hydrogen peroxide solution (4 mM)

- Mix immediately by inversion or gentle pipetting

Absorbance Measurement: Immediately place the sample cuvette in the spectrophotometer and start recording the absorbance at 310 nm for 60-120 seconds. Record the maximum linear rate of absorbance increase.

Control Measurements: Include appropriate controls:

- Blank: Complete reaction mixture without enzyme (should show no absorbance increase)

- Boiled Enzyme: Enzyme sample heat-inactivated (should show no activity)

- Without H₂O₂: Complete reaction mixture without hydrogen peroxide (should show no activity)

Activity Calculation:

One unit of lignin peroxidase activity is defined as the amount of enzyme that produces 1 μmol of veratraldehyde per minute under the assay conditions. The molar extinction coefficient of veratraldehyde at 310 nm is 9,300 M⁻¹cm⁻¹ in acidic pH.

Calculate the enzyme activity using the formula: [ \text{Activity (U/mL)} = \frac{\Delta A_{310} \times V_t \times DF}{\varepsilon \times l \times V_e \times t} ] Where:

- (\Delta A_{310}) = Change in absorbance at 310 nm per minute

- (V_t) = Total reaction volume (mL)

- (DF) = Dilution factor of enzyme

- (\varepsilon) = Molar extinction coefficient of veratraldehyde (9,300 M⁻¹cm⁻¹)

- (l) = Path length of cuvette (cm)

- (V_e) = Volume of enzyme used (mL)

- (t) = Reaction time (minutes)

Table 2: Standard Reaction Components for Veratryl Alcohol Assay

| Component | Volume (μL) | Final Concentration |

|---|---|---|

| Sodium Tartrate Buffer (100 mM, pH 3.0) | 800 | 80 mM |

| Veratryl Alcohol (20 mM) | 100 | 2 mM |

| Enzyme Solution | 50 | Variable |

| Hydrogen Peroxide (4 mM) | 50 | 0.2 mM |

| Total Volume | 1000 | - |

Comparative Analysis of LiP Assay Methods

Veratryl Alcohol vs. Azure B Assay

While the veratryl alcohol assay remains the most widely recognized method for LiP detection, it presents significant limitations in complex media. A comparative study of two assay procedures revealed that the veratryl alcohol oxidation assay suffers from substantial interference when measuring LiP activity in media supplemented with malt extract, lignin preparations, or agricultural residues [4]. The primary issue stems from the fact that at 310 nm – the wavelength used to detect veratraldehyde – other compounds including lignins, quinonic compounds, and various aromatics also exhibit strong absorbance, leading to potentially inaccurate activity measurements.

The Azure B oxidation assay provides a valuable alternative method for LiP detection that addresses several limitations of the veratryl alcohol procedure. This assay is based on the oxidation of the dye Azure B, with measurements performed in the visible range where interference from media components is significantly reduced. Research demonstrated that while LiP production detected by the veratryl alcohol assay was only measurable in mineral salts broth, the Azure B assay successfully detected enzyme activity in all media tested, including complex media [4]. Furthermore, the Azure B assay revealed that certain supplements like Indulin AT could increase LiP titres from 2 to 20 fold in different fungi, and wheat straw strongly stimulated LiP production when supplemented in mineral salts broth and malt extract broth.

Table 3: Comparison of Veratryl Alcohol and Azure B Assay Methods

| Parameter | Veratryl Alcohol Assay | Azure B Assay |

|---|---|---|

| Detection Wavelength | 310 nm (UV range) | Visible range (651 nm) |

| Interference in Complex Media | High (lignins, quinones, aromatics) | Low |

| Detection Sensitivity | Variable depending on media | Consistent across media types |

| Applicability | Limited to defined media | Suitable for both defined and complex media |

| Reaction Specificity | Specific for LiP | May detect other peroxidases |

Technical Considerations and Troubleshooting

Parameter Optimization Studies:

A critical examination of the veratryl alcohol assay revealed that seemingly minor variations in assay conditions can significantly impact measured LiP activity [3]. When temperature and pH were varied within the ranges of 23°C to 37°C and 2.5 to 4.0, respectively – ranges commonly reported in the literature – researchers observed marked differences in ligninase activity. This highlights the importance of standardizing assay conditions and explicitly reporting all parameters when comparing results across studies.

Both veratryl alcohol and hydrogen peroxide concentrations were found to have significant effects on LiP activity measurements. Excess veratryl alcohol can potentially cause substrate inhibition, while insufficient concentrations may not saturate the enzyme, leading to underestimated activity levels. Similarly, improper hydrogen peroxide concentrations can either fail to fully activate the enzyme or cause heme inactivation at excessive levels.

Common Issues and Solutions:

- Non-linear Kinetics: If reaction rates are not linear, consider enzyme concentration too high (dilute further) or substrate concentrations too low (increase within optimal range).

- High Background Absorbance: For complex samples, use centrifugation or filtration to remove particulate matter, or employ the Azure B assay as an alternative.

- No Detectable Activity: Verify hydrogen peroxide concentration and freshness, check enzyme preparation for inactivation, and confirm pH of buffer.

- Variable Results Between Replicates: Ensure consistent mixing immediately after reaction initiation and maintain constant temperature throughout measurements.

Molecular Insights for Assay Optimization:

Recent research combining computational and experimental approaches has provided deeper insights into the molecular determinants of LiP interaction with veratryl alcohol. Studies have identified that specific residues in the environment of the catalytic Trp171 – particularly Glu168 and Glu250 – are crucial for the binding of veratryl alcohol, with Glu250 also contributing to enzyme turnover [1]. Understanding these molecular interactions enables researchers to better interpret assay results and potential variations in enzyme performance across different LiP isoforms or engineered variants.

Experimental Workflow and Molecular Mechanisms

Veratryl Alcohol Assay Workflow

The following diagram illustrates the complete experimental workflow for the veratryl alcohol assay, from reagent preparation to data analysis:

Diagram 1: Veratryl alcohol assay workflow. The main pathway (blue) shows the standard procedure, while the control branch (red/yellow) illustrates essential control experiments that should be performed in parallel.

Molecular Mechanism of LiP Catalysis

The catalytic mechanism of lignin peroxidase involves a complex series of electron transfer reactions, as visualized in the following diagram:

Diagram 2: Molecular mechanism of LiP catalysis with veratryl alcohol. The cycle shows the main heme-based catalysis (blue/red) and the alternative surface oxidation pathway (yellow) via Trp171.

Conclusion

The veratryl alcohol assay remains a fundamental method for quantifying lignin peroxidase activity, particularly in purified enzyme preparations and defined media. Its specificity for LiP, relatively simple implementation, and direct measurement of the physiological reaction make it valuable for many applications. However, researchers must be aware of its significant limitations in complex media due to interference from other UV-absorbing compounds. In such cases, the Azure B assay provides a robust alternative that can generate more reliable activity measurements. Proper attention to assay conditions – including temperature, pH, substrate concentrations, and potential interferents – is essential for obtaining accurate and reproducible results. As research on lignin-degrading enzymes continues to advance for biotechnological applications, appropriate assay selection and optimization will remain crucial for accurate enzyme characterization and comparison across studies.

References

- 1. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

- 2. Rapid method for preparation of pure veratryl alcohol for ... [sciencedirect.com]

- 3. A critical study of lignin activity peroxidase by assay ... veratryl alcohol [link.springer.com]

- 4. Comparison of two assay procedures for lignin peroxidase [pubmed.ncbi.nlm.nih.gov]

veratryl alcohol in lignin peroxidase activity protocol

Introduction and Principle

Lignin peroxidase (LiP), a key enzyme in lignin degradation, is commonly assayed by its oxidation of veratryl alcohol (VA) to veratraldehyde [1]. This method is widely used to quantify LiP activity in various contexts, from fundamental enzyme studies to biotechnological applications [2]. The assay relies on the H₂O₂-dependent oxidation of VA, with the reaction progress monitored by measuring the increase in absorbance at 310 nm due to veratraldehyde formation [1]. Understanding and optimizing this assay is crucial for researchers studying lignin-degrading systems in white-rot fungi like Phanerochaete chrysosporium and other lignocellulose-degrading microorganisms [3].

Standard Veratryl Alcohol Oxidation Assay Protocol

Reagent Preparation

- Sodium Tartrate Buffer: 0.1 M, pH 3.0 [2]

- Veratryl Alcohol Solution: Prepare a 0.8 mM working solution in tartrate buffer [2]

- Hydrogen Peroxide: 0.03% (w/v) working solution [4]

- Enzyme Sample: Appropriately diluted in buffer

Assay Procedure

Reaction Setup: In a spectrophotometer cuvette, combine:

- 1.0 mL of sodium tartrate buffer (0.1 M, pH 3.0)

- 0.5 mL of veratryl alcohol solution (0.8 mM final concentration)

- An appropriate volume of enzyme sample (typically 1% v/v) [4]

Initial Reading: Place the cuvette in a temperature-controlled spectrophotometer and monitor the baseline absorbance at 310 nm.

Reaction Initiation: Add 0.5 mL of H₂O₂ solution (0.03% w/v final concentration) to start the reaction [4].

Measurement: Immediately begin recording the increase in absorbance at 310 nm for 1-3 minutes.

Controls: Include controls without enzyme and without H₂O₂ to account for non-enzymatic oxidation.

Activity Calculation

One unit of LiP activity is defined as the amount of enzyme producing 1 μmol of veratraldehyde per minute under assay conditions. Calculate activity using the formula:

Activity (U/mL) = (ΔA × V_t × df) / (ε × l × V_e × t)

Where:

- ΔA = Change in absorbance at 310 nm

- V_t = Total reaction volume (mL)

- df = Dilution factor

- ε = Extinction coefficient of veratraldehyde (9,300 M⁻¹cm⁻¹ at 310 nm)

- l = Pathlength of cuvette (cm)

- V_e = Enzyme volume used (mL)

- t = Reaction time (min)

Critical Assay Parameters and Optimization

The veratryl alcohol oxidation assay is highly sensitive to environmental conditions, which must be carefully controlled for reproducible results [1].

Table 1: Key Parameters Affecting Veratryl Alcohol Oxidation Assay

| Parameter | Optimal Range | Effect on Activity | Recommendation |

|---|---|---|---|

| Temperature | 23-37°C | Marked activity differences observed across this range [1] | Standardize at 25°C for comparisons [4] |

| pH | 2.5-4.0 | Significant activity variations [1] | Use pH 3.0 tartrate buffer [2] |

| Veratryl Alcohol Concentration | ~0.8 mM | Substantial effect on measured activity [1] | Use 0.4-1.0 mM depending on application |

| H₂O₂ Concentration | ~0.03% | Critical for proper enzyme function [1] | Optimize for each enzyme preparation |

Preparation of High-Purity Veratryl Alcohol

Commercial veratryl alcohol may contain impurities that interfere with LiP assays. This protocol describes preparation of high-purity VA to eliminate assay lag periods [5].

Materials

- Veratraldehyde (3,4-dimethoxybenzaldehyde)

- Sodium borohydride (NaBH₄)

- Ethyl acetate or diethyl ether

- Anhydrous magnesium sulfate

Synthesis Procedure

Reduction Reaction: Dissolve veratraldehyde in absolute ethanol. Gradually add sodium borohydride (molar ratio ~1:1.5 aldehyde:borohydride) with stirring at room temperature.

Reaction Monitoring: Monitor reaction completion by TLC (typically 2-4 hours).

Workup: Carefully acidify the reaction mixture with dilute HCl. Extract the product with ethyl acetate (3 × 50 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Characterization: Verify product identity and purity by NMR and GC-MS. High-purity veratryl alcohol should appear as white crystals.

Inhibition Mechanisms and Alternative Assays

Common Inhibitors and Interfering Substances

Several compounds can inhibit LiP activity or interfere with the veratryl alcohol assay:

Table 2: Compounds Affecting Veratryl Alcohol Oxidase Activity

| Compound | Effect on Activity | Mechanism | Reference |

|---|---|---|---|

| EDTA | Apparent inhibition | Reduces veratryl alcohol cation radical back to veratryl alcohol [6] | [6] |

| 3-Amino-1,2,4-triazole (AT) | Competitive inhibition (Kᵢ = 18 μM) | Competitive with respect to VA, noncompetitive with H₂O₂ [7] | [7] |

| Cysteine, sodium azide, mercaptoethanol | Inhibition | Not fully elucidated [2] | [2] |

| Lignins, quinones, aromatics | Interference | Absorbance at 310 nm [8] | [8] |

Azure B Alternative Assay

When interfering substances are present in the sample, the Azure B dye oxidation assay provides a reliable alternative [8]:

Azure B Assay Protocol:

- Prepare reaction mixture containing 0.04% (w/v) Azure B and 0.006% (w/v) H₂O₂ in appropriate buffer [4]

- Monitor decrease in absorbance at 651 nm

- Calculate activity using Azure B extinction coefficient (48,800 M⁻¹cm⁻¹)

Advantages:

- Measurements in visible range avoid UV-absorbing interferents

- Effective in complex media including malt extract, lignin preparations, and agricultural residues [8]

Catalytic Mechanism and Molecular Interactions

The oxidation of veratryl alcohol by LiP involves a complex catalytic cycle with specific molecular interactions:

Key residues Glu250 and Glu168 are crucial for VA binding at the Trp171 environment, with Glu250 also contributing to enzyme turnover [9]. The long-range electron transfer from surface Trp171 to the heme center enables oxidation of this bulky substrate.

Applications in Lignin Degradation Research

The veratryl alcohol assay has been essential in studying lignin-degrading systems across multiple applications:

- Enzyme Kinetics Characterization: Determining kinetic constants (e.g., Kₘ values of 65 μM for VA in some LiP preparations [2])

- Microbial Screening: Identifying lignin-degrading potential in novel isolates like Streptomyces thermocarboxydus DF3-3 [3]

- Bioremediation Studies: Monitoring LiP production in wastewater treatment and pollutant degradation

- Biomass Conversion Optimization: Evaluating enzyme efficiency in lignocellulosic biomass pretreatment for biofuel production [3]

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Lag period in activity | Impure veratryl alcohol [5] | Prepare high-purity VA as described in Section 4 |

| Low or no activity | Incorrect pH or temperature [1] | Verify and adjust buffer pH (2.5-4.0 range) |

| High background absorbance | Interfering compounds [8] | Use Azure B assay or purify enzyme sample |

| Non-linear kinetics | Enzyme or substrate limitation | Verify H₂O₂ concentration and enzyme dilution |

| Inconsistent results | EDTA or other inhibitors [6] | Remove chelating agents from reaction mixture |

References

- 1. A critical study of lignin by peroxidase ... activity assay veratryl [link.springer.com]

- 2. Purification, characterization, and biodelignification potential ... [bioresources.cnr.ncsu.edu]

- 3. Genomics analysis and degradation characteristics of lignin ... [biotechnologyforbiofuels.biomedcentral.com]

- 4. Purification and Characterization of Peroxidases ... [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Rapid method for preparation of pure veratryl for the... alcohol [academia.edu]

- 6. On the mechanism of inhibition of the veratryl alcohol ... [sciencedirect.com]

- 7. "Inhibition of veratryl alcohol oxidase activity of lignin ... [scholarworks.uni.edu]

- 8. Comparison of two assay procedures for lignin peroxidase [pubmed.ncbi.nlm.nih.gov]

- 9. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Optimizing Laccase Production with Veratryl Alcohol

Introduction to Veratryl Alcohol as a Potent Inducer of Laccase

Veratryl alcohol (VA), also known as 3,4-dimethoxybenzyl alcohol, is a secondary metabolite produced by various lignin-degrading fungi that serves as a highly effective inducer of laccase synthesis. Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are blue multi-copper oxidases with broad applications in biotechnology, including pulp bleaching, textile dye decolorization, biosensing, and bioremediation of environmental pollutants [1] [2]. While laccases are produced constitutively by many fungi at low levels, their industrial application requires significantly enhanced production yields, which can be achieved through optimization with specific inducers like veratryl alcohol [3] [4].

Research has demonstrated that veratryl alcohol can stimulate laccase production in various fungal species, including ascomycetes such as Botryosphaeria sp. and basidiomycetes like Trametes versicolor [3] [4] [5]. The compound functions not only as an inducer but may also play a role in regulating the synthesis of lignocellulose-degrading enzymes, making it particularly valuable in fungal systems cultivated on lignocellulosic biomass [5]. These application notes provide detailed methodologies for implementing veratryl alcohol in laccase production optimization strategies.

Quantitative Effects of Veratryl Alcohol on Laccase Production

Enhancement Factors Across Fungal Systems

Table 1 summarizes the quantitative effects of veratryl alcohol on laccase production across various fungal species, as reported in the scientific literature.

Table 1: Effects of Veratryl Alcohol on Laccase Production in Different Fungal Systems

| Fungal Species | Basal Laccase Activity | Enhanced Activity with VA | Fold Increase | Optimal VA Concentration | References |

|---|---|---|---|---|---|

| Trametes versicolor | Not specified | Not specified | 4-fold | Not specified | [4] |

| Botryosphaeria sp. | 0.05-0.08 U/mL | Up to 7 U/mL | ~87.5-140 fold | 2 mM | [3] |

| Botryosphaeria sp. (with aeration) | Not specified | 13.5 U/mL (PPO-II) | Not specified | 2 mM | [3] |

Comparative Performance Against Other Inducers

Veratryl alcohol demonstrates variable effectiveness compared to other known laccase inducers. In Trametes versicolor, veratryl alcohol produced a 4-fold increase in laccase production, whereas xylidine induced an 8-fold increase, and ligninosulphonates resulted in only a 2-fold enhancement [4]. Despite not being the most potent inducer in all systems, veratryl alcohol remains valuable due to its natural occurrence in fungal metabolism and potentially lower toxicity compared to synthetic compounds like xylidine.

Experimental Protocols for Veratryl Alcohol Optimization

Culture Conditions and Medium Composition

3.1.1 Botryosphaeria sp. Protocol

Materials Required:

- Botryosphaeria sp. strain (e.g., MAMB-5)

- Potato Dextrose Agar (PDA) for maintenance

- Vogel minimum salts medium

- D-glucose (carbon source)

- Veratryl alcohol stock solution (filter-sterilized)

Methodology:

- Maintenance of Cultures: Maintain strains on PDA slants at 4°C with periodic transfer [3].

- Inoculum Preparation: Grow cultures in basal liquid medium (Vogel minimum salts with 1% w/v glucose, pH 6.0) for 5-7 days at 28±2°C on a rotary shaker (200 rpm) [3].

- Production Medium: Transfer inoculated mycelia to production medium with identical composition.

- Veratryl Alcohol Addition: Add filter-sterilized veratryl alcohol to a final concentration of 2 mM at culture inoculation [3].

- Incubation Conditions: Incubate at 28±2°C with aeration (200 rpm) for optimal enzyme production [3].

- Monitoring: Monitor laccase activity periodically over 10-20 days of cultivation.

3.1.2 Trametes versicolor Protocol

Materials Required:

- Trametes versicolor strain

- Appropriate growth medium (e.g., Kirk's medium)

- Veratryl alcohol stock solution

Methodology:

- Culture Conditions: Grow cultures in suitable production medium under standard conditions.

- Inducer Addition: Supplement medium with veratryl alcohol at optimal concentration.

- Harvest: Collect culture filtrate after predetermined incubation period for enzyme analysis.

- Enzyme Partial Purification: Precipitate laccase from culture filtrate using ammonium sulfate precipitation [4].

Aeration Optimization Strategy

Aeration significantly influences veratryl alcohol-induced laccase production, particularly in Botryosphaeria sp.:

- High Aeration Conditions: Cultivate in 100 mL Erlenmeyer flasks containing 20 mL medium (1:5 ratio) on rotary shaker at 200 rpm [3].

- Low Aeration Conditions: Use 250 mL Erlenmeyer flasks containing 80 mL medium (approximately 1:3 ratio) [3].

- Comparative Analysis: Assess laccase production under both conditions to determine optimal aeration strategy for specific experimental setup.

Carbon Source Considerations

The inducing effect of veratryl alcohol interacts with carbon sources in the medium:

- Preferred Carbon Sources: Starch, pectin, cellulose, or xylan support enhanced laccase production with veratryl alcohol [5].

- Repressing Carbon Sources: Glucose and xylose may repress synthesis of certain lignocellulolytic enzymes, though laccase production typically remains inducible by veratryl alcohol [5].

- Optimization Approach: Test multiple carbon sources in combination with veratryl alcohol to identify optimal combinations for specific fungal strains.

Analytical Methods for Laccase Activity Assessment

Enzyme Assay Using ABTS

Principle: Laccase activity is determined by monitoring the oxidation of 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 420 nm [2].

Procedure:

- Reaction Mixture: Prepare 1 mL containing:

- 500 µM ABTS

- 50 mM sodium tartrate buffer (pH 4.5)

- Appropriately diluted culture supernatant

- Kinetic Measurement: Monitor absorbance increase at 420 nm for 1-3 minutes (ε420 = 3.6 × 10⁴ M⁻¹ cm⁻¹) [2].

- Activity Calculation: One unit of enzyme activity defined as amount oxidizing 1 μmol ABTS per minute under assay conditions.

Thermal Stability Assessment

Protocol for Stability Profiling:

- Enzyme Preparation: Partially purify laccase from culture filtrate via ammonium sulfate precipitation [4].

- Incubation Conditions: Incubate enzyme at various temperatures (60-70°C) and pH values (3.5-5.5) [4].

- Sampling: Withdraw aliquots at timed intervals and measure residual activity.

- Kinetic Analysis: Plot log residual activity versus time; first-order kinetics typically observed [4].

- Half-life Determination: Calculate half-life from inactivation rate constant (t₁/₂ = ln2/k).

Mechanism of Action and Regulatory Functions

Veratryl alcohol exerts multifaceted effects on fungal physiology and laccase production:

- Enzyme Induction: Directly stimulates transcription and synthesis of laccase isozymes [3] [5].

- Regulatory Function: Modulates the synthesis of various lignocellulose-degrading enzymes, enhancing laccase while potentially suppressing other hydrolases like cellulase and xylanase under certain conditions [5].

- Physiological Role: May act as a redox mediator in lignin degradation or as a signaling molecule in fungal metabolic pathways [5].

Figure 1: Workflow for optimizing laccase production with veratryl alcohol

Troubleshooting and Technical Considerations

Common Optimization Challenges

Variable Induction Response:

- Potential Cause: Strain-specific differences in veratryl alcohol uptake or metabolism.

- Solution: Conduct preliminary dose-response experiments (0.1-4 mM range) for each new fungal strain.

Inconsistent Aeration Effects:

- Potential Cause: Strain-dependent oxygen requirements for laccase production.

- Solution: Systematically evaluate flask volume-to-medium ratios to optimize oxygen transfer.

Carbon Source Interference:

- Potential Cause Catabolite repression by simple sugars.

- Solution: Utilize complex carbon sources (e.g., starch, cellulose) instead of glucose when possible [5].

Safety and Handling Considerations

Veratryl Alcohol Preparation:

- Prepare stock solutions in sterile dimethylformamide or ethanol (100-500 mM).

- Filter-sterilize (0.2 μm) before adding to sterile media.

- Handle with appropriate personal protective equipment.

Culture Integrity:

- Add veratryl alcohol after media sterilization to maintain inducer integrity.

- Maintain aseptic technique throughout cultivation process.

Conclusion

Veratryl alcohol represents a valuable biochemical tool for enhancing laccase production in various fungal systems. When implemented using the protocols outlined in these application notes, researchers can typically achieve 4-fold to over 100-fold increases in laccase yield, depending on the fungal strain and cultivation conditions. The combination of veratryl alcohol at approximately 2 mM concentration with proper aeration control and appropriate carbon sources constitutes the most reliable approach for maximizing laccase production in both ascomycetous and basidiomycetous fungi.

For industrial applications, further optimization through statistical experimental design approaches (e.g., Response Surface Methodology) may be warranted to integrate veratryl alcohol induction with other critical process parameters such as pH, temperature, and nutrient composition for maximum economic efficiency.

References

- 1. Improving the Properties of Laccase Through Heterologous ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Fungal Laccases and Redox Mediators in ... [pmc.ncbi.nlm.nih.gov]

- 3. The effects of aeration and veratryl alcohol on ... [sciencedirect.com]

- 4. Effect of the inducers veratryl alcohol, Xylidine, and ... [pubmed.ncbi.nlm.nih.gov]

- 5. A new role for veratryl alcohol: regulation of synthesis ... [link.springer.com]

Comprehensive Application Notes and Protocols: Veratryl Alcohol as an Enzyme Stabilizer in Fungal Cultures

Introduction and Biological Significance

Veratryl alcohol (VA), also known as 3,4-dimethoxybenzyl alcohol, is a secondary metabolite produced by various lignin-degrading fungi, most notably the white-rot basidiomycete Phanerochaete chrysosporium. This aromatic compound plays a pivotal role in fungal lignin degradation systems, where it functions as a redox mediator and enzyme stabilizer for key ligninolytic enzymes [1]. Beyond its natural biological functions, veratryl alcohol has gained significant importance in biotechnological applications where enhanced enzyme stability and performance are required, including bioremediation of polluted environments, bio-pulping processes, and development of novel biocatalytic systems [2] [3].

The unique chemical properties of veratryl alcohol enable it to participate in the lignin degradation cascade while protecting key enzymes from inactivation. In particular, veratryl alcohol demonstrates a remarkable ability to stabilize lignin peroxidase (LiP), a key enzyme responsible for breaking down the complex aromatic polymer lignin in plant cell walls [1]. This stabilization function extends to other enzymatic systems as well, including manganese peroxidase (MnP) and laccase, making veratryl alcohol a versatile component in fungal culture systems aimed at efficient lignocellulose degradation [3]. The compound's effectiveness stems from its molecular structure, which allows it to interact with specific binding sites on these enzymes and prevent their inactivation during catalytic cycles [2].

Mechanisms of Enzyme Stabilization

Molecular Stabilization Mechanisms

Veratryl alcohol exerts its enzyme-stabilizing effects through multiple molecular mechanisms that enhance the catalytic efficiency and longevity of lignin-degrading enzymes. The primary mechanism involves protection against inactivation during the enzymatic breakdown of complex substrates. Lignin peroxidase and other heme peroxidases are susceptible to inactivation by various factors, including hydrogen peroxide excess and reactive intermediates formed during catalysis. Veratryl alcohol acts as a redox mediator that facilitates electron transfer processes, thereby preventing the accumulation of inactive enzyme forms [3]. Computational and experimental studies have identified specific residue interactions between veratryl alcohol and lignin peroxidase, with Glu168 and Glu250 being crucial for binding affinity and enzymatic turnover [2].

The stabilization process involves a sophisticated radical transfer mechanism where veratryl alcohol is oxidized by lignin peroxidase to form a veratryl alcohol cation radical (VA•+). This radical species is more stable and diffusible than the highly reactive intermediates generated during lignin degradation, allowing it to function as a redox mediator that can penetrate the complex structure of lignin and oxidize sites inaccessible to the bulky enzyme [2]. Additionally, the veratryl alcohol radical cation can reduce compound II of lignin peroxidase back to its resting state, preventing the formation of inactive enzyme forms and maintaining catalytic cycles [3]. This function is particularly important in the context of non-phenolic compound oxidation, where veratryl alcohol significantly enhances the enzyme's substrate range and operational stability.

Prevention of Polymerization Reactions

Another crucial mechanism of veratryl alcohol-mediated stabilization involves preventing undesirable polymerization of reaction intermediates. During lignin degradation, phenoxy radicals and other reactive intermediates can undergo repolymerization, forming new polymeric structures that reduce degradation efficiency and potentially inactivate enzymes. Veratryl alcohol oxidase from Pleurotus ostreatus has been shown to participate in lignin biodegradation by preventing polymerization of laccase-oxidized substrates [4]. This function maintains the solubility of degradation products and prevents the formation of inhibitory complexes that could compromise enzymatic activity.

Table 1: Quantitative Effects of Veratryl Alcohol on Enzyme Activities in Phanerochaete chrysosporium

| Enzyme | Fold Increase with VA | Concentration Used | Key Stabilization Effects | Cultural Conditions |

|---|---|---|---|---|

| Lignin Peroxidase (LiP) | ~4-fold | 2 mM | Enhanced turnover number, protection from H₂O₂ inactivation | Nitrogen-limited medium |

| Manganese Peroxidase (MnP) | ~5-fold | 2 mM | Improved heme stability, prolonged catalytic cycles | Carbon-limited medium |

| Laccase | Variable induction | 2 mM | Stabilization of enzyme structure, extended half-life | Secondary metabolic phase |

Quantitative Effects on Enzyme Systems

Enhancement of Lignin-Modifying Enzymes

Experimental data demonstrate that veratryl alcohol significantly enhances the activity and stability of all major lignin-modifying enzymes produced by white-rot fungi. When added to cultures of Phanerochaete chrysosporium at a final concentration of 2 mM, veratryl alcohol increased lignin peroxidase activity approximately 4-fold compared to non-supplemented cultures [3]. Similarly, manganese peroxidase activity was enhanced nearly 5-fold under the same conditions. Importantly, while the absolute enzyme activities achieved with veratryl alcohol supplementation were slightly lower than those observed with alternative inducers like MnO₂, the enzyme stability was significantly greater in veratryl alcohol-supplemented cultures [3]. This suggests that veratryl alcohol not only induces enzyme production but also directly contributes to structural maintenance during catalytic operations.

The stabilization effect extends to laccase enzymes, which are multi-copper oxidases involved in lignin degradation. Although Phanerochaete chrysosporium was historically believed not to produce laccase, more recent studies have confirmed laccase activity in this fungus, with veratryl alcohol acting as an inducer and stabilizer [3]. In other fungal species, such as the ascomycete Botryosphaeria sp., veratryl alcohol specifically stimulated laccase production while simultaneously repressing the synthesis of other polysaccharide-degrading enzymes like cellulase and xylanase [5]. This selective regulation suggests that veratryl alcohol may function as a metabolic switch that shifts fungal resource allocation toward lignin-degrading capabilities.

Kinetic Parameter Modifications

Veratryl alcohol significantly influences the kinetic parameters of ligninolytic enzymes, enhancing their catalytic efficiency. Studies with different lignin peroxidase isoenzymes from Humicola grisea revealed that veratryl alcohol reduces the Km values (indicating higher substrate affinity) compared to other fungal species like Bjerkandera sp. and Phanerochaete chrysosporium [3]. For instance, the Km values for H2, H3, and H4 isoenzymes from Humicola grisea were 1.42, 1.25, and 1.4 μM respectively, significantly lower than values reported for other fungal species. This indicates that veratryl alcohol enhances the enzyme's affinity for substrates, contributing to more efficient catalysis even at lower substrate concentrations.

Table 2: Comparative Enzyme Stabilization by Veratryl Alcohol Across Fungal Species

| Fungal Species | Enzyme Affected | Stabilization Mechanism | Application Context | Optimal VA Concentration |

|---|---|---|---|---|

| Phanerochaete chrysosporium | LiP, MnP, Laccase | Electron mediation, structural maintenance | Lignocellulose degradation, dye decolorization | 2 mM |

| *Botryosphaeria* sp. | Laccase | Selective induction, repression of hydrolases | Polymeric dye degradation | 1-2 mM |

| Pleurotus ostreatus | Laccase, VAO | Prevention of substrate polymerization | Lignin valorization, biobleaching | 1.5-2.5 mM |

| Humicola grisea | LiP isoenzymes | Enhanced substrate binding affinity | Industrial biocatalysis | 0.5-1.5 mM |

Biosynthetic Pathway and Regulation

Biochemical Pathway of Veratryl Alcohol Biosynthesis